4,5-Diethynylhept-4-ene-2,6-diynenitrile
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Overview
Description
4,5-Diethynylhept-4-ene-2,6-diynenitrile is a chemical compound with the molecular formula C₁₂H₂N₂ It is characterized by its unique structure, which includes ethynyl groups and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethynylhept-4-ene-2,6-diynenitrile typically involves the use of specific reagents and conditions to achieve the desired structure. One common method involves the reaction of hept-4-ene-2,6-diynenitrile with ethynylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the ethynyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Diethynylhept-4-ene-2,6-diynenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethynyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
4,5-Diethynylhept-4-ene-2,6-diynenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 4,5-Diethynylhept-4-ene-2,6-diynenitrile involves its interaction with specific molecular targets and pathways. The ethynyl and nitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5-Diethynylhept-4-en-2,6-diynal: Similar structure but with an aldehyde group instead of a nitrile group.
4-Heptene-2,6-diynenitrile: Lacks the ethynyl groups present in 4,5-Diethynylhept-4-ene-2,6-diynenitrile.
Uniqueness
This compound is unique due to the presence of both ethynyl and nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
823813-89-4 |
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Molecular Formula |
C11H3N |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
4,5-diethynylhept-4-en-2,6-diynenitrile |
InChI |
InChI=1S/C11H3N/c1-4-10(5-2)11(6-3)8-7-9-12/h1-3H |
InChI Key |
ROMMUPLXMIJOBI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=C(C#C)C#CC#N)C#C |
Origin of Product |
United States |
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